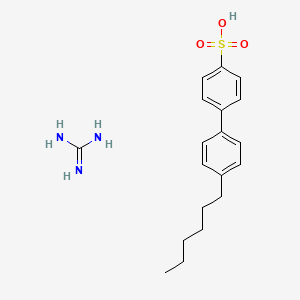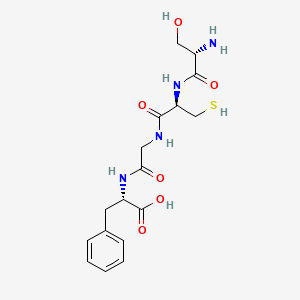
L-Seryl-L-cysteinylglycyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Seryl-L-cysteinylglycyl-L-phenylalanine is a synthetic peptide compound. It is composed of four amino acids: serine, cysteine, glycine, and phenylalanine. This compound is known for its role in various biochemical and physiological processes, particularly in the context of its interaction with toll-like receptors (TLRs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-cysteinylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Seryl-L-cysteinylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: The serine and cysteine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Seryl-L-cysteinylglycyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell signaling pathways, particularly those involving TLRs.
Medicine: Explored for its potential therapeutic effects, including immune modulation and antiviral properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
L-Seryl-L-cysteinylglycyl-L-phenylalanine exerts its effects primarily through its interaction with toll-like receptors (TLR2 and TLR6). Upon binding to these receptors, it activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-α . This activation enhances the immune response and increases resistance to infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pam3-Cys-Ser-(Lys)4: Another synthetic lipopeptide that acts as a TLR2 agonist.
Diprovocim-1: A synthetic compound that also targets TLRs and activates immune responses.
MM07 trifluoroacetate: A peptide with similar structural features and biological activity.
Uniqueness
L-Seryl-L-cysteinylglycyl-L-phenylalanine is unique due to its specific amino acid sequence and its potent ability to activate TLR2/6 heterodimers. This specificity makes it a valuable tool in studying TLR-mediated signaling pathways and developing targeted therapies.
Eigenschaften
CAS-Nummer |
649756-20-7 |
|---|---|
Molekularformel |
C17H24N4O6S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H24N4O6S/c18-11(8-22)15(24)21-13(9-28)16(25)19-7-14(23)20-12(17(26)27)6-10-4-2-1-3-5-10/h1-5,11-13,22,28H,6-9,18H2,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
LFFDNCXNXGLWDH-AVGNSLFASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)
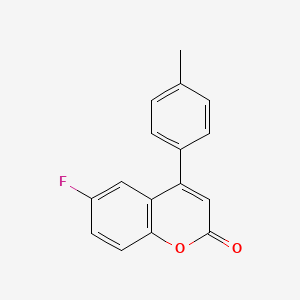

![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12587070.png)
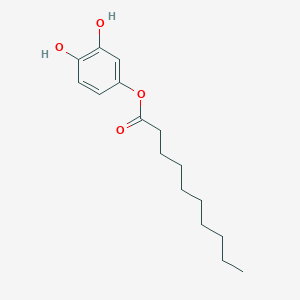

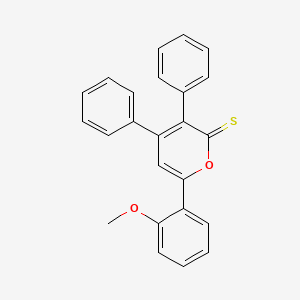
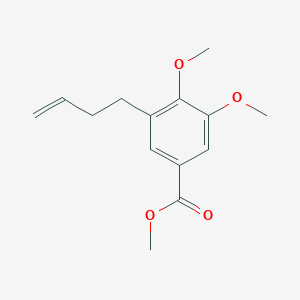
![N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587087.png)
![tert-Butyl(dimethyl){[(2S)-2-methylhex-5-en-1-yl]oxy}silane](/img/structure/B12587089.png)
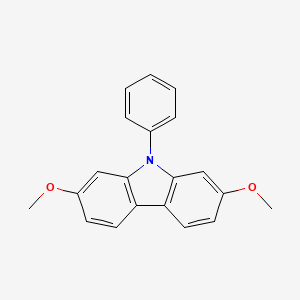

![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene](/img/structure/B12587113.png)
